
1-Fluoro-3-(4-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(4-fluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of fluorine atoms attached to both the naphthalene ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-fluorophenyl)naphthalene can be synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the naphthalene and phenyl rings. One common method involves the use of fluorinating agents such as Selectfluor. The synthesis typically starts with the preparation of 1-fluoronaphthalene, which is then subjected to further reactions to introduce the fluorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(4-fluorophenyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the aromatic rings .
Scientific Research Applications
1-Fluoro-3-(4-fluorophenyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-fluoro-3-(4-fluorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative.
4-Fluorobiphenyl: Another fluorinated aromatic compound with a similar structure.
Uniqueness: 1-Fluoro-3-(4-fluorophenyl)naphthalene is unique due to the presence of fluorine atoms on both the naphthalene and phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C16H10F2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-3-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-10H |
InChI Key |
SQOJENJTHCWQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


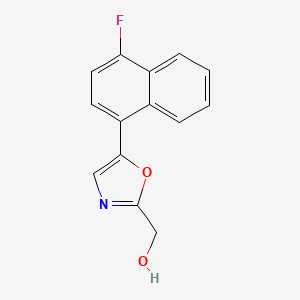
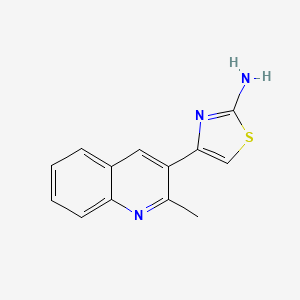
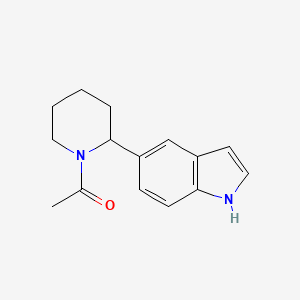
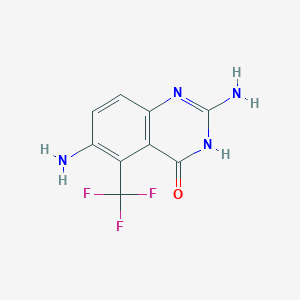

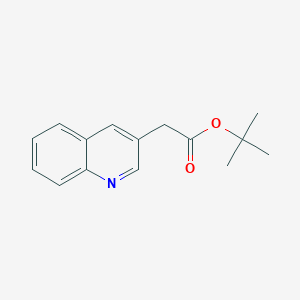
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)

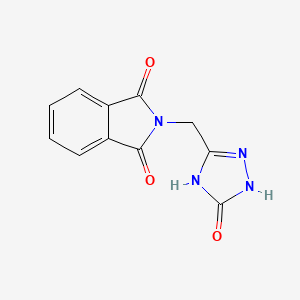
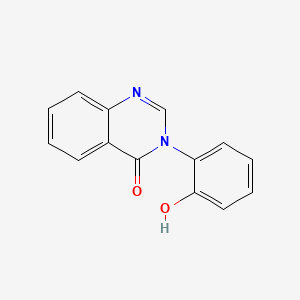
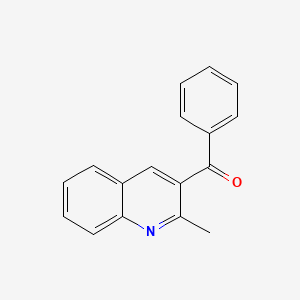

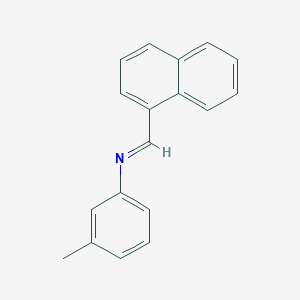
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
